molecular formula C14H14N2 B8809899 N-(p-Tolyl)benzimidamide CAS No. 19244-07-6

N-(p-Tolyl)benzimidamide

Katalognummer: B8809899
CAS-Nummer: 19244-07-6
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: HHFCSRZWYLEWTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-methylphenyl)benzenecarboximidamide is an organic compound with the molecular formula C14H14N2 It is known for its unique chemical structure, which consists of a benzenecarboximidamide group attached to a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-(4-methylphenyl)benzenecarboximidamide can be synthesized through several methods. One common synthetic route involves the reaction of benzenecarboximidamide with 4-methylphenylamine under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N’-(4-methylphenyl)benzenecarboximidamide often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Industrial production may also involve purification steps to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-methylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N’-(4-methylphenyl)benzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(4-methylphenyl)benzenecarboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methylphenyl)benzenecarboximidamide
  • 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
  • N’-(benzenesulfonyl)-N-(4-methylphenyl)benzenecarboximidamide

Uniqueness

N’-(4-methylphenyl)benzenecarboximidamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

19244-07-6

Molekularformel

C14H14N2

Molekulargewicht

210.27 g/mol

IUPAC-Name

N'-(4-methylphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16)

InChI-Schlüssel

HHFCSRZWYLEWTG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.